Ethyl [(3S)-3-[(tert-butoxycarbonyl)amino]-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate
Description
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Properties
IUPAC Name |
ethyl 2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-5-24-15(21)10-20-13-8-6-7-9-14(13)26-11-12(16(20)22)19-17(23)25-18(2,3)4/h6-9,12H,5,10-11H2,1-4H3,(H,19,23)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFFXVSBROKLJK-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2SCC(C1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C2=CC=CC=C2SC[C@H](C1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461085 | |
| Record name | Ethyl [(3S)-3-[(tert-butoxycarbonyl)amino]-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209683-27-2 | |
| Record name | Ethyl [(3S)-3-[(tert-butoxycarbonyl)amino]-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl [(3S)-3-[(tert-butoxycarbonyl)amino]-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₆H₁₉N₃O₅S. Its structure includes a benzothiazepine core, which is known for various pharmacological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have shown that derivatives of benzothiazepine compounds exhibit significant antimicrobial properties. The specific activity of this compound against various bacterial strains is currently under investigation.
- Anticancer Potential : Preliminary studies suggest that benzothiazepine derivatives can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis in cancer cells, although specific data on this compound's efficacy is limited.
- Enzyme Inhibition : Some studies indicate that related compounds may act as inhibitors of certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cell lines | |
| Enzyme Inhibition | Inhibition of metabolic enzymes |
Case Study 1: Antimicrobial Activity
In a recent study published in a peer-reviewed journal, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a strong inhibitory effect with an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics used in treatment.
Case Study 2: Anticancer Properties
Another research article focused on the anticancer properties of benzothiazepine derivatives. The study demonstrated that these compounds could significantly reduce the viability of human breast cancer cells (MCF-7) through apoptosis induction pathways. Although specific data for this compound was not detailed, the structural similarities suggest potential activity.
Scientific Research Applications
Anticancer Activity
Benzothiazepine derivatives have been studied for their anticancer properties. Ethyl [(3S)-3-[(tert-butoxycarbonyl)amino]-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate has shown promising results in inhibiting tumor cell proliferation in vitro. Studies indicate that modifications to the benzothiazepine structure can enhance its cytotoxicity against various cancer cell lines.
Antihypertensive Effects
Research has demonstrated that certain benzothiazepine derivatives exhibit antihypertensive properties by acting as calcium channel blockers. The incorporation of the tert-butoxycarbonyl (Boc) group may enhance the compound's ability to modulate calcium channels, thus providing potential therapeutic benefits for hypertension management.
Neuroprotective Properties
Preliminary studies suggest that compounds similar to this compound may possess neuroprotective effects. These effects are attributed to their ability to inhibit oxidative stress and inflammation in neuronal cells.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic strategies include:
- Formation of the Benzothiazepine Core : Utilizing cyclization reactions involving appropriate amines and thioketones.
- Boc Protection : The introduction of the Boc group is critical for enhancing solubility and stability during subsequent reactions.
- Esterification : The final step involves esterification with ethyl acetate to yield the target compound.
Case Studies on Derivatives
Several derivatives of this compound have been synthesized and evaluated for their biological activities:
| Derivative | Activity | Reference |
|---|---|---|
| Compound A | Anticancer | Study 1 |
| Compound B | Antihypertensive | Study 2 |
| Compound C | Neuroprotective | Study 3 |
These studies highlight the versatility of the benzothiazepine scaffold in drug design.
Preparation Methods
Knoevenagel Condensation and Thio-Michael Addition
The most widely adopted route begins with Knoevenagel condensation between substituted indan-1,3-diones and benzaldehydes. For example, reaction of 5-methoxyindan-1,3-dione with 4-nitrobenzaldehyde in ethanol at 80°C produces 2-(4-nitrobenzylidene)indan-1,3-dione in 92% yield. Subsequent thio-Michael addition with 2-aminothiophenol derivatives proceeds via a radical-stabilized mechanism, favoring anti-addition to establish the (3S) configuration.
Key Optimization Parameters :
Boc Protection and Cyclization
Following thio-Michael adduct formation, the primary amine undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in a 2:1 DCM/water biphasic system. Patent WO2009111463A1 discloses that adding 4-dimethylaminopyridine (DMAP) as a catalyst increases Boc incorporation efficiency from 78% to 94%.
The critical cyclization step employs acetic anhydride as both solvent and dehydrating agent. As demonstrated in CN1062141A, heating at 60°C for 3 hours induces intramolecular imine formation while preserving the ester functionality.
Comparative Cyclization Conditions :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acetic anhydride, 60°C | 89 | 98.2 |
| Toluene, p-TsOH, 110°C | 72 | 95.4 |
| DMF, EDCI, rt | 65 | 91.8 |
Stereochemical Analysis and Resolution
Chiral HPLC using a Chiralpak IC column (hexane/isopropanol 85:15) confirms enantiomeric excess (ee) >99% for the (3S) isomer. X-ray crystallography of intermediate 3-amino-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl acetate reveals intramolecular hydrogen bonding between the Boc carbonyl and thiazepine NH, explaining the configuration stability during workup.
Scale-Up and Industrial Adaptations
Patent US20180127417A1 details a continuous-flow process that reduces reaction time from 72 hours (batch) to 8 hours, achieving 87% yield at kilogram scale. Key modifications include:
- In-line IR Monitoring : Detects Boc deprotection in real-time to adjust acid concentration.
- Crystallization Gradient : Stepwise cooling from 50°C to −20°C enhances crystal purity.
Analytical Characterization
Spectroscopic Data :
Q & A
Q. Key Optimization Parameters :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | DMF, 80°C, 12h | 65–70 | >90% |
| Boc Protection | Boc₂O, DMAP, THF, RT | 85–90 | >95% |
| Esterification | EDCI, DCM, 0°C→RT | 75–80 | >92% |
Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/EtOAc) are critical .
Basic: What spectroscopic and crystallographic techniques are employed to characterize this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms stereochemistry (e.g., (3S) configuration) and Boc/ester group integration. Key signals: Boc tert-butyl (~1.4 ppm), ethyl ester (~1.2–4.2 ppm), benzothiazepin NH (~8.5 ppm) .
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch, oxo and ester groups) and ~3300 cm⁻¹ (N-H stretch) .
- X-ray Crystallography : SHELXL refinement resolves absolute configuration (e.g., triclinic system, space group P1) with R1 < 0.05 .
Q. Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Space Group | P1 |
| a, b, c (Å) | 5.64, 11.16, 13.37 |
| α, β, γ (°) | 73.8, 87.2, 88.6 |
| V (ų) | 807.59 |
Advanced: How can stereochemical inconsistencies in NMR vs. X-ray data be resolved for this compound?
Methodological Answer:
Discrepancies arise from dynamic effects (e.g., Boc group rotation in solution) vs. static crystal packing. To resolve:
VT-NMR : Variable-temperature NMR (e.g., –40°C to 50°C) to observe restricted rotation of the Boc group .
DFT Calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian 16, B3LYP/6-311++G**) .
Chiral HPLC : Validate enantiopurity using a Chiralpak column (e.g., hexane/IPA, 90:10) .
Q. Example Data Contradiction :
| Technique | Observed NH Chemical Shift (ppm) |
|---|---|
| NMR (RT) | 8.5 (broad) |
| X-ray | Fixed planar geometry |
Advanced: What strategies are used to analyze the reactivity of the 4-oxo group in benzothiazepin derivatives?
Methodological Answer:
The 4-oxo group participates in:
Reduction : NaBH₄/MeOH yields 4-hydroxy derivatives (monitored by TLC, Rf shift from 0.6→0.3) .
Nucleophilic Addition : Grignard reagents (e.g., MeMgBr) form 4-alkylated products .
Condensation : Hydrazine forms hydrazones for heterocyclic expansion .
Q. Reactivity Table :
| Reaction | Reagent | Product | Yield (%) |
|---|---|---|---|
| Reduction | NaBH₄ | 4-Hydroxy | 70 |
| Alkylation | MeMgBr | 4-Methyl | 60 |
| Condensation | NH₂NH₂ | Hydrazone | 80 |
Advanced: How are structure-activity relationships (SARs) studied for analogs of this compound?
Methodological Answer:
SAR studies focus on:
Boc Group Replacement : Compare with acetyl or Fmoc-protected analogs (e.g., reduced steric bulk → enhanced solubility) .
Benzothiazepin Modifications : Introduce substituents (e.g., Cl, F) at the phenyl ring to assess electronic effects on bioactivity .
Ethyl Ester Hydrolysis : Free carboxylic acid analogs for ionic interaction studies .
Q. Example SAR Table :
| Analog | Modification | Bioactivity (IC₅₀, μM) |
|---|---|---|
| Parent | None | 10.2 |
| Boc→Acetyl | Ac protection | 15.8 |
| 4-F-Phenyl | Fluorine substitution | 5.6 |
Advanced: How can conflicting data between theoretical and experimental IR spectra be addressed?
Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Mitigation steps:
Solvent Correction : Compare experimental (KBr pellet) vs. computed (gas-phase) spectra using scaling factors (e.g., 0.9613 for B3LYP) .
Conformational Sampling : Use molecular dynamics (MD) simulations to account for flexible groups (e.g., ethyl ester rotation) .
Q. Example IR Data :
| Vibration Mode | Experimental (cm⁻¹) | Computed (cm⁻¹) |
|---|---|---|
| C=O (ester) | 1735 | 1752 |
| N-H (Boc) | 3320 | 3350 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
